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Introduction
Vonafexor (also known as EYP001) is a synthetic, non-steroidal, non-bile acid agonist of the

farnesoid X receptor (FXR), a critical regulator of bile acid, lipid, and glucose metabolism.[1] As

a highly selective and potent activator of FXR, Vonafexor has emerged as a promising

therapeutic candidate for a range of metabolic and inflammatory diseases, including non-

alcoholic steatohepatitis (NASH), chronic kidney disease (CKD), and Alport syndrome.[1][2]

This technical guide provides a comprehensive overview of the molecular structure,

physicochemical properties, mechanism of action, and key experimental data related to

Vonafexor.

Molecular Structure and Physicochemical
Properties
Vonafexor is a small molecule with a distinct chemical architecture that differentiates it from

other FXR agonists.[1] Its systematic IUPAC name is 4-chloro-5-[4-(2,6-

dichlorophenyl)sulfonylpiperazin-1-yl]-1-benzofuran-2-carboxylic acid.[3]

Table 1: Molecular and Physicochemical Properties of Vonafexor
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Property Value Reference

Molecular Formula C₁₉H₁₅Cl₃N₂O₅S [3]

Molecular Weight 489.8 g/mol [3]

IUPAC Name

4-chloro-5-[4-(2,6-

dichlorophenyl)sulfonylpiperazi

n-1-yl]-1-benzofuran-2-

carboxylic acid

[3]

CAS Number 1192171-69-9 [3]

Physical State Solid

Solubility Soluble in DMSO, not in water [4]

Melting Point Data not available

pKa Data not available

Mechanism of Action: A Selective FXR Agonist
Vonafexor exerts its therapeutic effects by selectively binding to and activating the farnesoid X

receptor (FXR), a nuclear receptor predominantly expressed in the liver, intestine, and kidneys.

[1] FXR plays a pivotal role in maintaining metabolic homeostasis. Upon activation by its

natural ligands, bile acids, or synthetic agonists like Vonafexor, FXR forms a heterodimer with

the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as

FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating

their transcription.[5]

Vonafexor's activation of FXR leads to a cascade of downstream effects that contribute to its

therapeutic efficacy. These include:

Regulation of Bile Acid Synthesis and Transport: FXR activation induces the expression of

the small heterodimer partner (SHP), which in turn inhibits cholesterol 7α-hydroxylase

(CYP7A1), the rate-limiting enzyme in bile acid synthesis. It also promotes bile acid efflux

from hepatocytes by upregulating the expression of transporters like the bile salt export

pump (BSEP).[6]
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Anti-inflammatory and Anti-fibrotic Effects: Vonafexor has demonstrated potent anti-

inflammatory and anti-fibrotic properties in preclinical models.[2] This is achieved through the

modulation of various signaling pathways involved in inflammation and fibrosis.

Metabolic Regulation: FXR activation influences glucose and lipid metabolism, contributing

to improved insulin sensitivity and reduced hepatic fat accumulation.[1]
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Figure 1: Simplified signaling pathway of Vonafexor-mediated FXR activation.

In Vitro and In Vivo Efficacy
Vonafexor has demonstrated significant efficacy in various preclinical and clinical studies.

Table 2: In Vitro FXR Activation
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Parameter Value Cell Line Assay Type Reference

EC₅₀
Data not

available
- -

While specific EC₅₀ values are not publicly available, in vitro studies have confirmed Vonafexor
as a highly selective FXR agonist.[7]

Preclinical Studies in Kidney Disease
Preclinical studies in mouse models of severe chronic kidney disease (CKD) and Alport

syndrome have shown that Vonafexor treatment leads to significant improvements in kidney

morphology, remodeling, and function.[1] These studies have highlighted its potent anti-fibrotic

and anti-inflammatory effects in the kidneys.[2]

Experimental Protocol: Vonafexor in a Mouse Model of Chronic Kidney Disease

A key preclinical study investigating the efficacy of Vonafexor in a CKD mouse model could

follow a protocol similar to this:

Animal Model: Male C57BL/6J mice, 8-10 weeks old, are subjected to unilateral ureteral

obstruction (UUO) to induce renal interstitial fibrosis, a hallmark of CKD. A sham-operated

group serves as the control.

Treatment: Starting one day after UUO surgery, mice are orally administered either vehicle

(e.g., 0.5% carboxymethylcellulose) or Vonafexor at a specified dose (e.g., 10 mg/kg/day)

for a period of 7 to 14 days.

Endpoint Analysis:

Histology: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections

are stained with Masson's trichrome and Sirius red to assess the degree of interstitial

fibrosis.

Immunohistochemistry: Kidney sections are stained for markers of fibrosis (e.g., α-smooth

muscle actin, collagen I) and inflammation (e.g., F4/80 for macrophages).
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Gene Expression Analysis: RNA is extracted from kidney tissue, and quantitative real-time

PCR is performed to measure the expression of genes involved in fibrosis (e.g., Tgf-β1,

Col1a1) and inflammation (e.g., Tnf-α, Il-6).

Biochemical Analysis: Serum creatinine and blood urea nitrogen (BUN) levels are

measured to assess renal function.
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Figure 2: General workflow for a preclinical study of Vonafexor in a CKD mouse model.
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Clinical Trials in NASH: The LIVIFY Study
The LIVIFY study, a Phase IIa clinical trial, evaluated the safety and efficacy of Vonafexor in
patients with NASH and liver fibrosis.[8] The trial demonstrated that once-daily oral

administration of Vonafexor led to significant reductions in liver fat content, a key marker of

NASH severity.[9]

Table 3: Key Efficacy Results from the LIVIFY Phase IIa Trial (12 Weeks)

Treatment Group
Mean Absolute
Reduction in Liver
Fat Content

Mean Relative
Reduction in Liver
Fat Content

Reference

Placebo 2.3% 10.6% [5][9]

Vonafexor 100mg QD 6.3% 30.5% [5][9]

Vonafexor 200mg QD 5.4% 25.3% [5][9]

Beyond its effects on liver fat, the LIVIFY trial also showed that Vonafexor treatment resulted in

improvements in liver enzymes and kidney function.[5][8]

Pharmacokinetics
While detailed human pharmacokinetic parameters for Vonafexor are not extensively

published, it is known to be an orally bioavailable compound.[4]

Table 4: Human Pharmacokinetic Parameters of Vonafexor

Parameter Value Condition Reference

Cmax Data not available -

Tmax Data not available -

AUC Data not available -

Half-life Data not available -
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Safety and Tolerability
Clinical trials have shown that Vonafexor is generally well-tolerated.[7][10] The most commonly

reported adverse event is mild to moderate pruritus (itching), which is a known class effect of

FXR agonists.[10]

Conclusion
Vonafexor is a promising, selective FXR agonist with a unique molecular profile and

demonstrated efficacy in preclinical models of kidney disease and clinical trials for NASH. Its

ability to modulate key metabolic and inflammatory pathways underscores its therapeutic

potential for a range of challenging diseases. Further research and ongoing clinical

development will continue to elucidate the full scope of Vonafexor's utility in the clinical setting.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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